molecular formula C12H10N6O3S B12168768 Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12168768
M. Wt: 318.31 g/mol
InChI Key: LOLRCTRXTWOPGQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C12H10N6O3S . This compound is part of a class of heterocyclic compounds that contain both nitrogen and sulfur atoms in their structure, making them of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrazole moiety, and a pyridine derivative, which contribute to its biological properties. The structural formula can be represented as follows:

Molecular Formula C12H12N6O2S\text{Molecular Formula }C_{12}H_{12}N_{6}O_{2}S

Key Features:

  • Thiazole Ring: Known for antimicrobial and anticancer properties.
  • Tetrazole Moiety: Mimics carboxylic acids, facilitating enzyme binding and inhibition.
  • Pyridine Derivative: Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The tetrazole ring can bind to enzymes, inhibiting their activity. This is particularly relevant in pathways involving metabolic enzymes or those linked to cancer progression.
  • Receptor Modulation: The compound may modulate receptor functions, influencing various signaling pathways that lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer activities against various cell lines:

  • Cytotoxicity Assays: Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Structure-Activity Relationship (SAR): The presence of electronegative groups and specific substitutions on the thiazole ring significantly enhance cytotoxicity. For instance, modifications that increase hydrophobic interactions or hydrogen bonding capabilities tend to improve efficacy against cancer cells .

Antimicrobial Activity

The thiazole component has been associated with notable antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for survival .

Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of synthesized tetrazolopyrimidine derivatives on several human cancer cell lines. The results indicated that compounds bearing the tetrazole moiety exhibited significant anticancer activity compared to standard treatments like doxorubicin. Notably, one derivative showed an IC50 value of 0.5 µM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives containing the thiazole ring were tested against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Properties

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

IUPAC Name

methyl 4-methyl-2-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)22-12(13-6)14-10(19)7-3-4-18-8(5-7)15-16-17-18/h3-5H,1-2H3,(H,13,14,19)

InChI Key

LOLRCTRXTWOPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=NN=NN3C=C2)C(=O)OC

Origin of Product

United States

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